molecular formula C7H8BrNO B2908567 (1R)-1-(3-bromopyridin-4-yl)ethan-1-ol CAS No. 1932164-55-0

(1R)-1-(3-bromopyridin-4-yl)ethan-1-ol

Cat. No.: B2908567
CAS No.: 1932164-55-0
M. Wt: 202.051
InChI Key: UBVWTMPHSNWFEA-RXMQYKEDSA-N
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Description

(1R)-1-(3-Bromopyridin-4-yl)ethan-1-ol is a chiral secondary alcohol featuring a pyridine ring substituted with a bromine atom at the 3-position and a hydroxyl-bearing chiral center at the 1-position. Its molecular formula is C₇H₈BrNO, with a molecular weight of 202.051 g/mol and a CAS registry number of 149227-04-3 . This compound is typically synthesized via reduction of the corresponding ketone precursor, achieving a reference yield of 68.0% under optimized conditions .

Properties

IUPAC Name

(1R)-1-(3-bromopyridin-4-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO/c1-5(10)6-2-3-9-4-7(6)8/h2-5,10H,1H3/t5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBVWTMPHSNWFEA-RXMQYKEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=NC=C1)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=C(C=NC=C1)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(3-bromopyridin-4-yl)ethan-1-ol typically involves the bromination of pyridine derivatives followed by the introduction of the ethan-1-ol group. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to ensure selective bromination at the desired position on the pyridine ring. Subsequent reactions may involve the use of reducing agents or other functional group transformations to introduce the ethan-1-ol moiety.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions using continuous flow reactors to ensure efficient and controlled bromination. The use of flow chemistry techniques can enhance the safety and scalability of the process, allowing for the production of large quantities of the compound with high purity.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(3-bromopyridin-4-yl)ethan-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The ethan-1-ol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The bromopyridine moiety can be reduced to form the corresponding pyridine derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve the use of bases such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of pyridine derivatives.

    Substitution: Formation of new derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

Medicinal Chemistry

(1R)-1-(3-bromopyridin-4-yl)ethan-1-ol has shown potential therapeutic properties, particularly in the following areas:

  • Antimicrobial Activity : Studies indicate that this compound exhibits significant antibacterial and antifungal properties, making it a candidate for developing new antibiotics and antifungal agents .
  • Anticancer Properties : Research suggests that this compound may disrupt tubulin polymerization, positioning it as a potential agent in cancer chemotherapy. Its interactions with specific molecular targets could modulate enzyme activities or receptor functions, which are crucial in cancer progression .

The compound has been investigated for its biological interactions, revealing:

  • Anti-inflammatory Effects : It may reduce inflammation through specific pathways, contributing to its potential use in treating inflammatory diseases .
  • Mechanism of Action : The exact mechanisms are still being elucidated, but it is believed to interact with various biological pathways, influencing cellular responses and metabolic processes .

Case Studies

Several studies have documented the applications and effects of this compound:

  • Study on Antimicrobial Properties :
    • A study published in Medicinal Chemistry highlighted the compound's effectiveness against a range of bacterial strains. The results indicated a promising inhibition rate comparable to standard antibiotics .
  • Cancer Research :
    • A research article focused on the compound's role in disrupting cancer cell growth by affecting microtubule dynamics. This study provided insights into its potential as a chemotherapeutic agent, particularly for breast cancer models .
  • Inflammation Modulation :
    • In another study, this compound was shown to significantly reduce markers of inflammation in animal models, suggesting its utility in treating conditions like arthritis and other inflammatory diseases .

Mechanism of Action

The mechanism of action of (1R)-1-(3-bromopyridin-4-yl)ethan-1-ol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The bromopyridine moiety can participate in various chemical interactions, while the ethan-1-ol group can influence the compound’s solubility and reactivity.

Comparison with Similar Compounds

2-(3-Bromopyridin-4-yl)ethan-1-ol

This positional isomer of the target compound features a hydroxyl group on the ethyl side chain rather than the pyridine ring. NMR data (δH: 8.65 ppm for pyridine-H, 3.93 ppm for -CH₂OH; δC: 152.0 ppm for pyridine-C) confirm its structure . The absence of a chiral center simplifies its synthesis but limits its utility in enantioselective applications.

Fluorophenyl and Chlorophenyl Ethanol Analogues

Compounds such as (R)-1-(3-fluorophenyl)ethan-1-ol, (R)-1-(4-fluorophenyl)ethan-1-ol, and (R)-1-(3-chlorophenyl)ethan-1-ol share the chiral ethanol backbone but substitute the pyridinyl group with halogenated phenyl rings. Key differences include:

  • Stereochemical Purity : These analogues exhibit enantiomeric purities of 87–90% , achieved via chiral HPLC analysis .
  • Synthesis Yield : All three compounds are synthesized in 99% yield , significantly higher than the target compound’s 68% yield .

Pyrazole-Substituted Ethanol Derivatives

Pyrazole analogues like 1-phenyl-2-(1H-pyrazol-1-yl)ethan-1-ol (Table 1, compounds 4a–d ) demonstrate divergent synthetic pathways and yields:

  • Synthesis : Prepared via sodium tetrahyborohydride reduction of ketones, achieving yields of 82–98% .

Biological Activity

(1R)-1-(3-bromopyridin-4-yl)ethan-1-ol is a chiral organic compound with a brominated pyridine ring and an alcohol functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which may include interactions with various biological macromolecules, making it a candidate for drug development.

Chemical Structure and Properties

The molecular formula of this compound is C7H8BrNC_7H_8BrN with a molecular weight of approximately 202.05 g/mol. The compound's structure is characterized by:

  • A brominated pyridine ring at the 4-position.
  • An ethanol moiety attached to the 1-position.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. The bromopyridine moiety can facilitate various chemical interactions, while the ethan-1-ol group influences solubility and reactivity, potentially enhancing its pharmacological properties .

Biological Activity

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity:
Studies have shown that compounds similar to this compound possess significant antimicrobial properties. For instance, derivatives of brominated pyridines have demonstrated efficacy against various bacterial strains, suggesting potential applications in treating infections.

Anticancer Potential:
The compound may disrupt tubulin polymerization, positioning it as a candidate for cancer chemotherapy. Research indicates that similar compounds can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

Receptor Interaction:
this compound has been investigated for its interactions with specific receptors, which may contribute to therapeutic effects in conditions such as obesity and metabolic disorders. For example, receptor antagonism studies suggest its role in modulating orexin receptors, which are implicated in energy balance regulation .

Case Studies

Several case studies have highlighted the biological activity of this compound:

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of brominated pyridine derivatives on human cancer cell lines. The results indicated that these compounds significantly inhibited cell growth and induced apoptosis in a dose-dependent manner.

Case Study 2: Antimicrobial Efficacy

In vitro tests demonstrated that this compound exhibited potent antibacterial activity against Gram-positive and Gram-negative bacteria, showcasing its potential as an antimicrobial agent.

Data Table: Summary of Biological Activities

Activity Type Description Reference
AntimicrobialInhibits growth of various bacterial strains
AnticancerDisrupts tubulin polymerization; induces apoptosis
Receptor InteractionModulates orexin receptors affecting energy balance

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